molecular formula C17H21N5O3 B6782102 N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide

Cat. No.: B6782102
M. Wt: 343.4 g/mol
InChI Key: ILNCYLNSDKARHE-UHFFFAOYSA-N
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Description

N-(1,9-dioxaspiro[55]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-16(13-9-15(12-18-11-13)22-5-4-19-21-22)20-14-1-6-25-17(10-14)2-7-24-8-3-17/h4-5,9,11-12,14H,1-3,6-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCYLNSDKARHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)C3=CC(=CN=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Pyridine Carboxamide Formation: The final step involves coupling the spirocyclic intermediate with a pyridine carboxylic acid derivative using standard amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the triazole moiety, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its spirocyclic and triazole components may impart interesting properties to materials, such as enhanced stability or specific binding capabilities.

    Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine moieties can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The spirocyclic structure may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(imidazol-1-yl)pyridine-3-carboxamide: Similar structure but with an imidazole ring instead of a triazole.

    N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(pyridin-2-yl)pyridine-3-carboxamide: Contains a pyridine ring in place of the triazole.

Uniqueness

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-(triazol-1-yl)pyridine-3-carboxamide is unique due to its combination of a spirocyclic core with a triazole and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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